molecular formula C13H29NO2 B14296931 N-Methyl-N,N-dipropylpropan-1-aminium propanoate CAS No. 116538-40-0

N-Methyl-N,N-dipropylpropan-1-aminium propanoate

Cat. No.: B14296931
CAS No.: 116538-40-0
M. Wt: 231.37 g/mol
InChI Key: TYGMXGLQEONTHA-UHFFFAOYSA-M
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Description

N-Methyl-N,N-dipropylpropan-1-aminium propanoate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by their nitrogen atom, which is bonded to four organic groups, making them positively charged ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N,N-dipropylpropan-1-aminium propanoate typically involves a multi-step process. One common method is the alkylation of tertiary amines. The process begins with the reaction of N,N-dipropylpropan-1-amine with methyl iodide to form N-Methyl-N,N-dipropylpropan-1-aminium iodide. This intermediate is then reacted with sodium propanoate to yield the final product, this compound .

Industrial Production Methods

In industrial settings, the production of quaternary ammonium compounds like this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N-dipropylpropan-1-aminium propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .

Mechanism of Action

The mechanism of action of N-Methyl-N,N-dipropylpropan-1-aminium propanoate involves its interaction with biological membranes. The positively charged ammonium group allows the compound to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N,N-dipropylpropan-1-aminium propanoate is unique due to its specific combination of alkyl groups and the propanoate ion. This unique structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in various fields .

Properties

CAS No.

116538-40-0

Molecular Formula

C13H29NO2

Molecular Weight

231.37 g/mol

IUPAC Name

methyl(tripropyl)azanium;propanoate

InChI

InChI=1S/C10H24N.C3H6O2/c1-5-8-11(4,9-6-2)10-7-3;1-2-3(4)5/h5-10H2,1-4H3;2H2,1H3,(H,4,5)/q+1;/p-1

InChI Key

TYGMXGLQEONTHA-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](C)(CCC)CCC.CCC(=O)[O-]

Origin of Product

United States

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